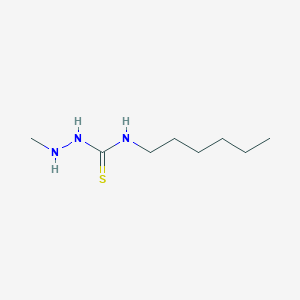![molecular formula C13H18O3S B14383948 4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid CAS No. 90184-27-3](/img/structure/B14383948.png)
4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a 5-(methylsulfanyl)pentyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid typically involves the following steps:
Preparation of 5-(methylsulfanyl)pentanol: This can be achieved by the reaction of 5-bromopentanol with sodium methylthiolate.
Etherification: The 5-(methylsulfanyl)pentanol is then reacted with 4-hydroxybenzoic acid in the presence of a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ether linkage.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 4-{[5-(methylsulfanyl)pentyl]oxy}benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-{[5-(Methylsulfanyl)pentyl]oxy}benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.
4-{[5-(Methylsulfanyl)pentyl]oxy}benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid is unique due to the presence of both a benzoic acid moiety and a 5-(methylsulfanyl)pentyl ether substituent. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
90184-27-3 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
4-(5-methylsulfanylpentoxy)benzoic acid |
InChI |
InChI=1S/C13H18O3S/c1-17-10-4-2-3-9-16-12-7-5-11(6-8-12)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) |
InChI Key |
PPLVWLVGBNFPKB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)
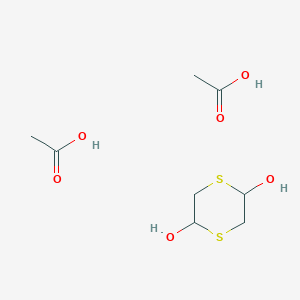
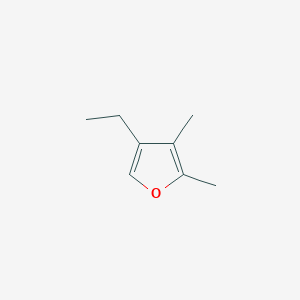
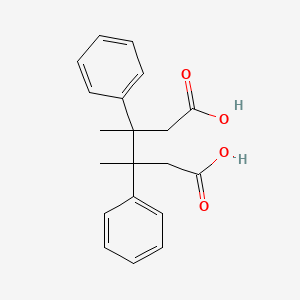
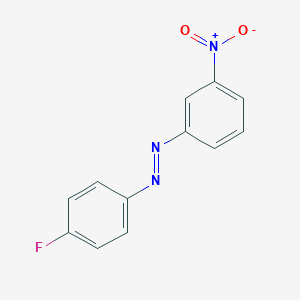
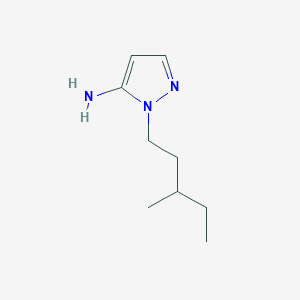
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)

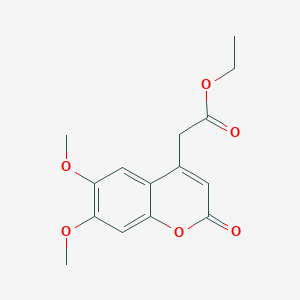
oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
